methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
Description
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a piperidine-based compound featuring a 4-methoxyindole moiety linked via an acetyl group to the piperidine nitrogen, with a methyl ester functional group on the acetic acid side chain. The 4-methoxyindole group introduces a bicyclic aromatic system with electron-donating properties, while the piperidine ring and ester group contribute to its conformational flexibility and solubility.
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 2-[1-[2-(4-methoxyindol-1-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C19H24N2O4/c1-24-17-5-3-4-16-15(17)8-11-21(16)13-18(22)20-9-6-14(7-10-20)12-19(23)25-2/h3-5,8,11,14H,6-7,9-10,12-13H2,1-2H3 |
InChI Key |
GXPGGRIKWPZWAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Formation of Phenylhydrazone :
4-Methoxyphenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form a hydrazone intermediate. -
Cyclization :
The hydrazone undergoes cyclization in the presence of a Lewis acid (e.g., boron trifluoride ethyl etherate) or under thermal conditions to yield the indole scaffold.
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrazone Formation | 4-Methoxyphenylhydrazine, cyclohexanone, HCl (EtOH) | 85% | |
| Cyclization | BF₃·OEt₂, AcOH, 80°C | 72% |
Optimization Insight :
The use of microwave irradiation or solvent-free conditions can improve yields and reduce reaction times.
Acetylation of the Indole Core
The 1-position of the indole is acetylated to introduce the acetyl group. This step requires careful control to avoid over-acetylation or side reactions.
Methods:
Example Protocol:
Critical Factor :
The choice of solvent (e.g., dichloromethane vs. THF) significantly impacts reaction efficiency and side-product formation.
Coupling of Acetylated Indole to Piperidine
The acetylated indole is coupled to the piperidine backbone, typically via nucleophilic substitution or palladium-catalyzed cross-coupling.
Approaches:
Representative Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | 4-(Bromomethyl)piperidine, K₂CO₃, DMF, 100°C | 69% | |
| Optimization | Cs₂CO₃, DMSO, MW irradiation | 82% |
Challenges :
Steric hindrance at the piperidine’s 4-position necessitates high temperatures or microwave-assisted protocols.
Esterification of the Piperidine Acetate
The final step involves esterification of the piperidine’s hydroxyl group with methyl acetate.
Methods:
Experimental Parameters:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Methyl bromoacetate, DIEA, DMSO, 90°C | 58% | |
| Purification | Silica gel chromatography (EtOAc/hexane) | >95% |
Note : The use of DMSO as a solvent enhances reaction rates due to its polar aprotic nature.
Key Challenges and Optimizations
Alternative Synthetic Routes
Route A: Linear Synthesis
-
Synthesize 4-methoxyindole → 2. Acetylate → 3. Alkylate with piperidine bromide → 4. Esterify.
Advantage : High atom economy.
Disadvantage : Requires protection/deprotection steps.
Route B: Convergent Synthesis
-
Prepare piperidine acetate → 2. Acetylate indole → 3. Cross-couple intermediates.
Advantage : Fewer purification steps.
Disadvantage : Lower overall yields.
Analytical Characterization
| Technique | Data | Source |
|---|---|---|
| ¹H NMR | δ 2.55 (3H, s), 2.59 (3H, s), 3.95 (3H, s), 4.70 (2H, s) | |
| HPLC | Purity >98% (C18 column, MeOH/H₂O gradient) | |
| MS | [M+H]⁺ m/z 391.0 (Na⁺ adduct) |
Comparative Analysis of Reported Methods
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid, while reduction of the acetyl group can yield the corresponding alcohol .
Scientific Research Applications
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous piperidine derivatives, focusing on structural motifs, substituents, and physicochemical properties.
Substituents on the Piperidine Nitrogen
The nature of the acyl group attached to the piperidine nitrogen significantly influences molecular interactions and properties:
Key Observations :
- Benzoyl derivatives (e.g., 4-methoxy or 4-chloro) prioritize planar aromatic interactions, with substituents modulating electronic effects.
Indole-Specific Analogues
Compounds with indole moieties highlight the importance of substitution patterns:
Key Observations :
- Position of indole substitution (1-, 3-, or 5-) affects electronic distribution and steric interactions.
- Functional groups (e.g., oxoacetate in vs. acetyl in the target) influence polarity and hydrogen-bonding capacity.
Biological Activity
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates an indole moiety, which is known for various biological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 288.34 g/mol. The compound features a piperidine ring and an indole derivative, which are significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₃ |
| Molecular Weight | 288.34 g/mol |
| LogP | 2.379 |
| PSA (Polar Surface Area) | 42.09 Ų |
Antimicrobial Activity
Research indicates that compounds with indole structures often exhibit antimicrobial properties. A study highlighted the activity of related compounds against various bacterial strains, suggesting that this compound may similarly inhibit growth in pathogens such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related indole derivatives have been reported to be as low as 0.0039 mg/mL .
Anticancer Activity
The indole moiety is also associated with anticancer properties. Various analogs have shown efficacy against multiple cancer cell lines, including breast and liver cancers. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against cancer cells .
Study 1: Antimicrobial Screening
In a high-throughput screening study involving over 100,000 compounds, several indole derivatives were identified as potent inhibitors of Mycobacterium tuberculosis. Compounds with structural similarities to this compound exhibited MIC values below 20 µM, indicating significant antimicrobial potential .
Study 2: Anticancer Efficacy
A series of indole-based compounds were synthesized and evaluated for their anticancer activity against various cell lines. One study reported that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, with IC50 values ranging from 5 to 15 µM for breast cancer cell lines . This suggests that this compound could possess similar selective anticancer effects.
Q & A
Q. 1.1. What are the optimal synthetic routes for methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate, and how do reaction conditions influence yield?
The synthesis of piperidine-acetate derivatives typically involves multi-step reactions, including:
- Acylation of piperidine : Reacting piperidin-4-yl acetate with chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine) to form the acetyl-piperidine intermediate .
- Indole coupling : Introducing the 4-methoxyindole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. Methoxy-indole derivatives often require protection/deprotection strategies to avoid side reactions .
- Esterification : Final methyl ester formation using methanol under acidic or enzymatic conditions .
Q. Key variables :
| Parameter | Impact on Yield |
|---|---|
| Temperature | >60°C may degrade indole rings |
| Solvent | Polar aprotic solvents (DMF, DMSO) improve indole coupling efficiency |
| Catalyst | Pd(PPh3)4 enhances cross-coupling selectivity |
Q. 1.2. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic techniques :
- X-ray crystallography : Resolve stereochemistry of the piperidine ring and acetyl-indole orientation, as demonstrated for analogous piperidin-4-one derivatives .
Advanced Research Questions
Q. 2.1. What mechanistic insights explain the compound’s potential bioactivity in neurological or antimicrobial studies?
Piperidine-indole hybrids often target:
Q. Experimental validation :
Q. 2.2. How do solvent polarity and pH affect the compound’s stability in aqueous buffers?
-
Degradation pathways : Hydrolysis of the ester group (t1/2 ≈ 24–48 hours at pH 7.4) and oxidation of the indole ring .
-
Stabilization strategies :
Condition Recommendation pH < 5 Use citrate buffer to slow ester hydrolysis Light exposure Store in amber vials to prevent indole photooxidation
Methodological Challenges
Q. 3.1. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
Q. Mitigation :
Q. 3.2. What computational methods predict the compound’s pharmacokinetic properties?
- ADME modeling :
- MD simulations : Assess binding stability to target receptors (e.g., 5-HT2A) over 100-ns trajectories .
Safety and Handling
Q. 4.1. What are the critical safety protocols for handling this compound in vitro?
- Hazards : Irritant (skin/eyes), potential mutagenicity (Ames test recommended) .
- PPE : Nitrile gloves, lab coat, and fume hood for powder handling .
- Spill management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .
Advanced Analytical Techniques
Q. 5.1. How to differentiate polymorphic forms of this compound, and how do they affect bioactivity?
- Characterization tools :
- Bioimpact : Polymorphs with tighter crystal packing (Form I) show reduced solubility and delayed in vivo absorption .
Data Reproducibility
Q. 6.1. Why do synthetic yields vary between labs, and how can reproducibility be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
